![molecular formula C20H38O2 B082298 (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol CAS No. 13902-99-3](/img/structure/B82298.png)
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a natural compound belonging to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale extraction processes. These processes are optimized to ensure high yield and purity of the compound. The extraction process may include solvent extraction, followed by purification steps such as chromatography.
化学反応の分析
Types of Reactions: (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has been extensively studied for its potential therapeutic properties. Some of its notable applications include:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements.
作用機序
The mechanism of action of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is not fully understood. studies suggest that it may exert its therapeutic effects through various mechanisms:
Inhibition of Enzymes: It inhibits the activity of certain enzymes involved in cancer cell growth.
Reduction of Inflammatory Cytokines: It reduces the production of inflammatory cytokines in the body.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
類似化合物との比較
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is unique due to its specific structure and therapeutic properties. Similar compounds in the diterpenoid family include:
Labdane-8,15-diol: Shares a similar structure but differs in its biological activity.
Eperuane-8,15-diol: Another diterpenoid with comparable properties but distinct molecular targets.
These compounds highlight the uniqueness of this compound in terms of its specific therapeutic applications and molecular interactions.
特性
CAS番号 |
13902-99-3 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
InChIキー |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
異性体SMILES |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
正規SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


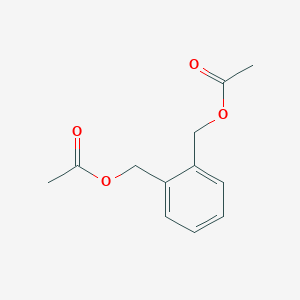
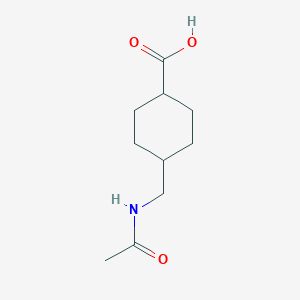
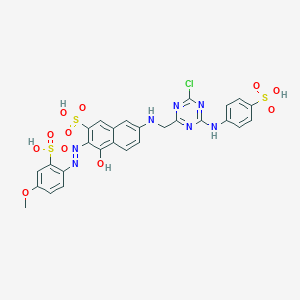
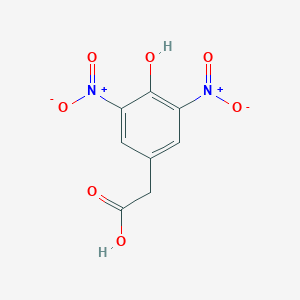
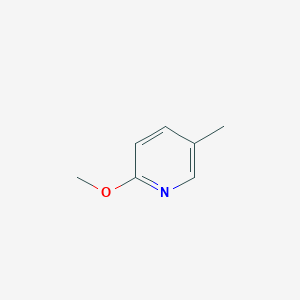
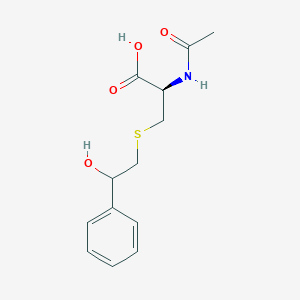
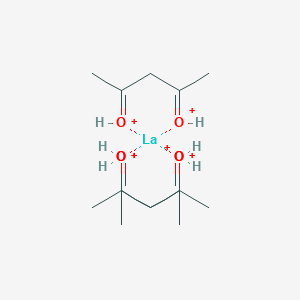
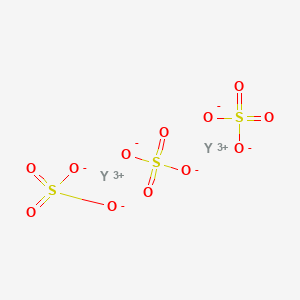
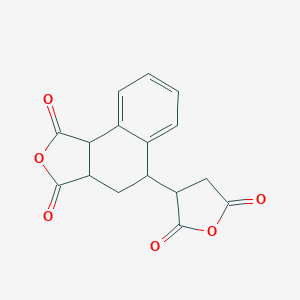
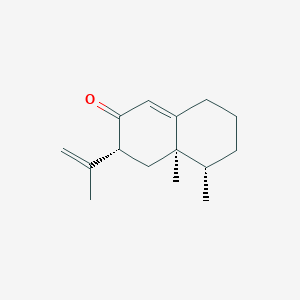
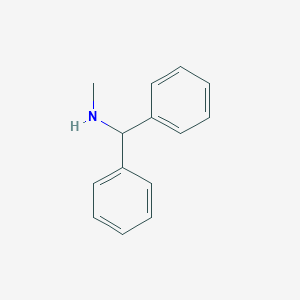
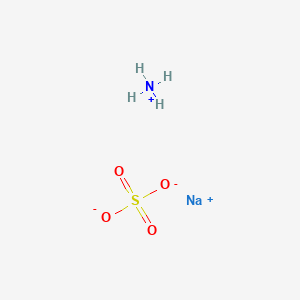
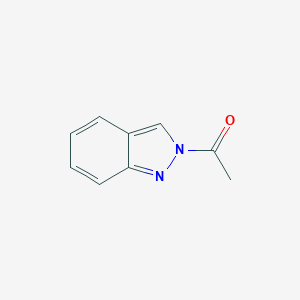
![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)
